Dilipoyl lipid
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis[12-[5-(dithiolan-4-yl)pentanoyloxy]dodecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H88NO12PS4/c1-49(2,3)32-35-59-62(54,55)60-37-44(61-48(53)31-19-15-11-7-5-9-13-17-25-34-57-46(51)30-23-21-27-43-40-65-66-41-43)36-58-47(52)28-18-14-10-6-4-8-12-16-24-33-56-45(50)29-22-20-26-42-38-63-64-39-42/h42-44H,4-41H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHUBYHQXKUOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC(=O)CCCCC1CSSC1)OC(=O)CCCCCCCCCCCOC(=O)CCCCC2CSSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H88NO12PS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909205 | |
| Record name | 2,3-Bis[(12-{[5-(1,2-dithiolan-4-yl)pentanoyl]oxy}dodecanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104778-79-2 | |
| Record name | 1,2-Bis(1,2-(lipoyl)dodecanoyl)-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104778792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis[(12-{[5-(1,2-dithiolan-4-yl)pentanoyl]oxy}dodecanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Modifications of Dilipoyl Lipid
Strategies for the Chemical Synthesis of Dilipoyl Lipid
The chemical synthesis of this compound typically involves the construction of the lipid backbone followed by the attachment of the lipoic acid chains. This process often utilizes organic solvents, catalysts, and controlled reaction conditions such as temperature and pressure to ensure the desired product is obtained. While specific detailed synthetic routes for "this compound" (1,2-bis[1,2-(lipoyl)dodecanoyl]-sn-glycero-3-phosphocholine) are not extensively detailed in the provided search results beyond its general description as a synthetic polymerizable phosphatidylcholine derivative, the general approach for synthesizing complex lipids involves esterification reactions to attach fatty acyl chains (in this case, dodecanoyl chains modified with lipoic acid) to a glycerol (B35011) or glycerophospholipid backbone.
Industrial production of similar compounds can involve scaling up these chemical synthesis methods or utilizing biotechnological approaches, such as microbial fermentation with genetically engineered microorganisms optimized for high yield.
Derivatization Approaches for Modifying this compound Structures
Derivatization of this compound structures allows for the fine-tuning of their properties, enabling applications requiring specific characteristics like charge-reversibility, polymerizability, or targeted functionalization.
Design and Synthesis of Charge-Reversible this compound Derivatives
Charge-reversal lipids are designed to change their charge under specific environmental conditions, such as changes in pH. nih.gov This property is particularly useful in applications like gene delivery, where a positive charge is initially needed to complex with negatively charged nucleic acids, followed by a charge reversal within the cell to facilitate release. nih.gov
While the provided results discuss the synthesis of charge-reversal lipids generally, involving the coupling of diol backbones with fatty acids and subsequent modification of amine moieties, specific examples of charge-reversible this compound derivatives are not explicitly detailed. nih.gov However, the principle of incorporating a moiety that undergoes a change in ionization state based on pH could be applied to a this compound structure. One study mentions a novel charge-reversible lipid derivative, dioleoylglycerophosphate-diethylenediamine conjugate (DOP-DEDA), which exhibits pH-dependent charge characteristics, being positively charged at pH 6.0, nearly neutral at pH 7.4, and negatively charged at pH 8.0. nih.gov This demonstrates the feasibility of designing lipids with tunable charge properties.
Polymerizable Characteristics of this compound and Related Analogs
Dilipoyl lipids are inherently designed as polymerizable lipid molecules, typically incorporating two lipoic acid moieties that enable cross-linking. This polymerization can lead to the formation of a three-dimensional polymer network within lipid bilayers, altering membrane properties like permeability and mechanical strength.
The primary mechanism for polymerization in dilipoyl lipids is light-induced radical polymerization, often initiated by UV or visible light. This process involves the generation of free radicals that initiate cross-linking between adjacent lipid molecules.
Another class of polymerizable lipids includes those with diacetylene groups, which can undergo polymerization upon UV irradiation, leading to increased stability of lipid vesicles. researchgate.net For example, polydiacetylene (PDA) vesicles formed by incorporating polymerizable diacetylene lipids like 10,12-pentacosadiynoic acid (PCDA) show improved stability against disruption compared to conventional liposomes. researchgate.net
A comparison between this compound (DLL) and methacryl-based lipids (e.g., dipolymerizable lipid, DPL) highlights differences in their polymerization mechanisms and resulting stability. DLL's disulfide-based cross-linking offers reversible stabilization under redox conditions, making it suitable for dynamic biological environments, whereas DPL's methacryl groups undergo irreversible polymerization upon UV irradiation.
Research findings on the polymerization of lipids demonstrate that incorporating polymerizable lipids into liposomes can enhance their stability. A study highlighted the use of polymerizable lipids in creating stable liposomes for sustained drug release, showing improved stability and drug retention compared to formulations with conventional lipids.
| Polymerizable Lipid Type | Polymerization Mechanism | Reversibility (under specific conditions) | Notes |
| This compound (DLL) | Light-induced radical (disulfide) | Yes (Redox conditions) | Suitable for dynamic environments. |
| Methacryl-based (DPL) | UV irradiation | No (Irreversible) | |
| Diacetylene-based | UV irradiation | No (Irreversible) | Enhances vesicle stability. researchgate.net |
Covalent Functionalization of this compound for Targeted Research Applications
Covalent functionalization of lipids involves chemically attaching functional moieties to the lipid structure to impart new properties, such as targeting capabilities or conjugation to other molecules. nih.gov For this compound, the presence of the lipoic acid's disulfide ring and potentially other functional groups on the lipid backbone provides sites for covalent modification.
One example of covalent functionalization in the context of lipid-based systems is the modification of gold nanoparticles (AuNPs) with 1,2-dilipoyl-sn-glycero-3-phosphorylcholine (di-LA-PC). oup.comoup.com This modification, likely utilizing the thiol groups that can be generated from the lipoic acid disulfide bond, imparts hydrophilicity, colloidal stability, and biocompatibility to the AuNPs. oup.comoup.com This highlights the use of this compound derivatives for surface functionalization of nanomaterials for targeted applications.
Another approach to covalent functionalization involves the attachment of targeting moieties, such as peptides or antibodies, to lipid nanoparticles to achieve selective delivery to specific cells or tissues. nih.gov While the search results discuss the functionalization of lipid-based nanoparticles with peptides for drug delivery, specific examples directly detailing the covalent functionalization of this compound with targeting ligands are not provided. nih.gov However, the reactive groups on this compound could potentially be used for such conjugations through established chemical coupling techniques.
The covalent modification of proteins with lipids, known as lipidation, is a related concept where lipid groups are attached to proteins to influence their localization and function. nih.govnih.gov This involves different lipid classes and attachment chemistries, providing a broader context for covalent functionalization in biological systems. nih.gov
Emerging Synthetic Pathways and High-Throughput Synthesis Techniques for this compound Analogs
Research into lipid synthesis is continuously evolving, with efforts focused on developing more efficient, precise, and scalable methods. Emerging synthetic pathways for lipids and their analogs often explore enzymatic catalysis and novel chemical reactions. mdpi.com For instance, enzymatic synthesis using lipases has gained interest for producing structured lipids due to mild reaction conditions and high efficiency. mdpi.com
High-throughput synthesis techniques are crucial for the rapid generation and screening of lipid libraries, particularly in the development of novel lipid nanoparticles for applications like drug and gene delivery. nih.gov These techniques often involve combinatorial synthesis approaches and automated platforms to synthesize a large number of lipid variants with subtle structural differences. nih.gov While the provided search results mention high-throughput synthesis and characterization of next-generation lipid nanoparticles and high-throughput approaches to investigate neutral lipid biosynthesis, specific details on the high-throughput synthesis of this compound analogs are not explicitly available. nih.govdovepress.com However, the principles of combinatorial synthesis and automated workflows could potentially be applied to the synthesis of this compound derivatives to accelerate the discovery of compounds with desired properties.
The development of novel cationic lipids for gene transfer has also involved the synthesis of libraries of compounds with variations in their hydrophobic domains and cationic headgroups, demonstrating a systematic approach to exploring structure-activity relationships in lipid design. nih.gov
Sophisticated Structural Characterization and Physicochemical Analysis of Dilipoyl Lipid Systems
Spectroscopic and Chromatographic Techniques for Dilipoyl Lipid Characterization
Characterizing dilipoyl lipids at a molecular level relies heavily on a combination of spectroscopic and chromatographic approaches. These techniques enable the separation, identification, and structural analysis of individual lipid species within a sample.
Advanced Mass Spectrometry for Comprehensive this compound Analysis
Mass spectrometry (MS) has become an indispensable tool in lipid analysis, offering high sensitivity and specificity for the identification and structural elucidation of dilipoyl lipids. Various MS techniques, often coupled with chromatography, are employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for separating complex lipid mixtures before MS analysis. LC-MS is particularly suitable for polar and thermally labile lipids, while GC-MS is effective for volatile or derivatized lipids. shimadzu.com Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used soft ionization technique for lipids, producing primarily molecular ions or adducts, which simplifies the determination of molecular weight. ua.edunih.gov ESI-MS can be performed in both positive and negative ion modes. ua.edu
Tandem mass spectrometry (MS/MS), such as Collision-Induced Dissociation (CID-MS/MS), provides structural information by fragmenting selected ions and analyzing the resulting fragment ions. ua.edunih.govlcms.cz This fragmentation pattern can reveal details about the fatty acyl chains and headgroup of dilipoyl lipids. For instance, CID in ESI+ and ESI- modes can provide additional fragmentation for structural characterization of lipid isomers. lcms.cz Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique, particularly useful for analyzing larger molecules and can be applied to lipids, often providing information on molecular weight. shimadzu.comua.eduaocs.org While often considered a rapid screening method for intact lipids compared to GC or GC/MS, MALDI-MS can still provide valuable data. aocs.org
More advanced fragmentation techniques, such as Oxygen Attachment Dissociation (OAD) MS/MS, can provide fragmentation patterns that differentiate lipid isomers that are indistinguishable by CID-MS/MS, offering a higher level of structural detail, including the position of double bonds in fatty acyl chains. lcms.cz
These mass spectrometry techniques, often used in combination, allow for the comprehensive characterization of this compound profiles within biological samples or synthetic preparations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure, conformation, and dynamics of lipid molecules. mdpi.com High-resolution NMR, including 1H, 13C, and 31P NMR, is used for structural elucidation and qualitative and quantitative analysis of lipids, even in complex mixtures. mdpi.com
NMR spectroscopy can provide information on the regiospecific distribution of fatty acids on the glycerol (B35011) backbone of dilipoyl lipids (sn-1, sn-2). mdpi.com Different protons attached to the glycerol carbons exhibit characteristic chemical shifts that allow for the identification of various lipid species. mdpi.com
Solid-state NMR is particularly valuable for studying the structure and dynamics of lipids in membrane environments, such as bilayers and vesicles. nih.govspringernature.com It can provide information on the nature of the membrane phase (e.g., lamellar, hexagonal, cubic), membrane dynamics (fluid, gel, liquid-ordered), and the molecular structure of embedded lipids. springernature.com Deuterium (2H) NMR, for example, can provide insights into the conformational degrees of freedom and order parameters of acyl chains within a lipid bilayer. frontiersin.orgresearchgate.net The quadrupolar splitting observed in 2H NMR spectra is related to the orientation and dynamics of CD2 segments along the acyl chain, with larger splittings indicating more restricted motion closer to the headgroup. frontiersin.orgresearchgate.net
NMR techniques allow researchers to "see" dynamic transitions in lipid phase structures and gain detailed insights into the behavior of dilipoyl lipids within membrane systems. qeios.com
Probing Supramolecular Assembly and Membrane Integration of this compound
Dilipoyl lipids, as key components of biological membranes, exhibit complex supramolecular assembly behaviors and integrate into membrane structures. Understanding these processes is crucial for comprehending membrane function.
Analysis of this compound Organization in Model Bilayers and Vesicles
Model membrane systems, such as lipid bilayers and vesicles (liposomes), are extensively used to study the organization and behavior of dilipoyl lipids. ucl.ac.ukucl.ac.ukworktribe.com Liposomes, formed spontaneously by the self-assembly of amphipathic lipids in aqueous solutions, consist of one or more concentric lipid bilayers and serve as valuable models for biological membranes. ucl.ac.ukucl.ac.uk
Influence of this compound on Lipid Polymorphism and Non-Bilayer Phase Transitions
Lipid polymorphism refers to the ability of lipids to self-assemble into various macroscopic structures besides the standard bilayer, such as inverted hexagonal (HII) or cubic phases. preprints.orgliposomes.ca These non-bilayer phases are increasingly recognized for their significant roles in various cellular processes, including membrane fusion and protein function. preprints.orgliposomes.canih.gov
Dilipoyl lipids, depending on their specific structure (e.g., acyl chain length, saturation, headgroup), can influence the propensity of a lipid mixture to form non-bilayer phases. Lipids with non-cylindrical geometries, often due to their acyl chain structure, tend to favor non-bilayer structures. preprints.org
Techniques like 31P-NMR spectroscopy are particularly useful for identifying and characterizing non-bilayer lipid phases, as the shape of the 31P NMR spectrum is indicative of the degree of diffusional freedom of the phospholipid molecule within the lipid aggregate. liposomes.ca Electron Paramagnetic Resonance (EPR) spectroscopy can also be used to study lipid packing and morphological arrangement, with parameters like the B/C ratio reflecting the transition from a highly ordered lamellar phase to a non-bilayer phase. qeios.com
The polymorphic phase preferences of lipids are sensitive to various factors, including hydration, ion composition, and the presence of membrane proteins. liposomes.ca Understanding how dilipoyl lipids contribute to or modulate lipid polymorphism is crucial for understanding the structural dynamics and functional plasticity of biological membranes. nih.gov
Redox Chemistry and Thiol-Disulfide Exchange Dynamics within this compound Systems
While the core structure of dilipoyl lipids does not inherently involve disulfide bonds, their behavior and interactions within biological systems can be influenced by redox chemistry and thiol-disulfide exchange processes, particularly when considering interactions with proteins or other molecules containing thiol groups.
Thiol-disulfide exchange reactions involve the breaking and formation of disulfide bonds between cysteine residues in proteins or other thiol-containing molecules. These reactions are crucial for protein folding, stability, and function, and can be influenced by the surrounding lipid environment. nih.gov
Some studies have explored the creation of dynamic lipid bilayers through reversible thiol-thioester exchange reactions. rsc.org This involves the reaction of thiol lysolipids with functionalized tails to produce phospholipid structures that assemble into liposomes. rsc.org This in situ formation imparts dynamic characteristics to the membrane, potentially influencing membrane remodeling and functionalization. rsc.org
While direct redox chemistry of the this compound itself is less common, the presence of dilipoyl lipids within a membrane can affect the redox state and dynamics of embedded proteins or associated molecules. For example, the interaction between lipids and proteins containing cysteine residues susceptible to thiol-disulfide exchange can be modulated by the lipid environment. nih.govnih.gov Electrophilic lipids have been shown to interact with cysteine residues in proteins, inducing disulfide bond formation or lipoxidation, which can affect protein structure and function. nih.gov Although this research focuses on electrophilic lipids, it highlights the potential for lipid-protein interactions within a membrane to be influenced by redox-sensitive residues.
Further research is needed to fully elucidate the specific roles of dilipoyl lipids in modulating redox chemistry and thiol-disulfide exchange dynamics within complex biological membrane systems.
Investigating the Polymerization Behavior and Stability of this compound Assemblies
The polymerization of dilipoyl lipids, such as 1,2-bis[1,2-(lipoyl)dodecanoyl]-sn-glycero-3-phosphocholine (DLL), is primarily initiated by light-induced radical reactions. Exposure to UV or visible light generates free radicals, which subsequently initiate cross-linking between adjacent lipid molecules. This process results in the formation of a three-dimensional polymer network within the lipid bilayers. The resulting cross-linked polymer matrix leads to alterations in membrane permeability and mechanical properties.
Studies have compared the polymerization and stability characteristics of DLL with other polymerizable lipids, such as those containing methacryl groups (e.g., dipolymerizable lipid, DPL). DLL's disulfide-based cross-linking offers reversible stabilization under redox conditions, which is advantageous in dynamic biological environments. In contrast, methacryl groups in lipids like DPL typically require UV irradiation for irreversible polymerization.
This compound vesicles exhibit enhanced stability when compared to vesicles composed of non-polymerizable lipids like dimyristoylphosphatidylcholine (B1235183) (DMPC) or natural phospholipids (B1166683). This superior stability is attributed to the formation of covalent bonds between lipid monomers during polymerization, providing increased resistance to disruptive forces such as detergent exposure and osmotic stress.
Research findings indicate that the incorporation of dilipoyl lipids into liposomal formulations can lead to improved stability and enhanced drug retention compared to liposomes made from conventional lipids. For instance, studies have highlighted the use of polymerizable lipids in creating stable liposomes designed for sustained drug release.
The stability of this compound assemblies can also be influenced by interactions with other membrane components and the lipid phase. The inclusion of cholesterol, for example, at concentrations of 30 mol%, has been shown to reduce oxidative damage in this compound bilayers by decreasing the permeability to reactive oxygen species (ROS), thereby stabilizing membranes against peroxidation. Furthermore, the polymerization of dilipoyl lipids is favored in fluid-phase membranes. In contrast, coagel phases can restrict molecular motion, leading to reduced reaction rates.
Studies investigating the physical stability of liposomes with different compositions, although not exclusively focused on dilipoyl lipids, provide context for the factors influencing vesicle stability. These studies have evaluated changes in vesicle size over time at various temperatures, observing processes like aggregation and fusion. nih.gov The incorporation of cholesterol has been shown to help maintain vesicle stability at 4°C, while liposomes composed solely of dipalmitoylphosphatidylcholine (DPPC) demonstrated stability at room temperature. nih.gov Compositions containing sphingomyelin (B164518) or stearylamine have also shown high stability, with the latter maintaining structural bilayer integrity at temperatures below 0°C without the need for cryoprotectants. nih.gov
The stability of polymerized vesicles against disruptive agents like Triton X-100 has been shown to be significantly improved compared to conventional liposomes. researchgate.net For example, vesicles incorporating polymerizable diacetylene into the lipid bilayer demonstrated enhanced stability. researchgate.net
Research using synthesized phospholipids, including dilipoyl lipids and dipolymerizable lipids, to prepare polymerized vesicles has shown that these polymerized vesicles, while potentially cleared more rapidly from circulation in animal studies, exhibited greater bio-stability. nih.gov This bio-distribution analysis was conducted using a radioactive lipid marker, C14-cholesteryl oleate. nih.gov
The stability of membrane-anchored lipid polymers can also be affected by mechanical shear stress, particularly relevant for applications involving circulation in the bloodstream. Studies evaluating the effect of molecular structures of lipid-PEG amphiphiles on their kinetic stability on the cell surface under mechanical shear stress have shown that the structure of the lipid and the length of the PEG chain play significant roles in determining stability under both static and shear stress conditions. mdpi.com Longer lipid chains and shorter PEG chains were associated with higher anchoring stability. mdpi.com
Mechanistic Investigations of Dilipoyl Lipid in Biological Mimicry and Interactions
Dilipoyl Lipid as a Model for Biological Membrane Studies
This compound-containing structures, particularly liposomes, serve as valuable models for studying the behavior and properties of biological membranes. By incorporating dilipoyl lipids into lipid bilayers, researchers can investigate how specific lipid structures influence membrane characteristics relevant to biological interactions. The presence of the phosphorylcholine (B1220837) head group in this compound is significant, as this head group is predominant on the outer membrane surface of normal blood cells and is associated with naturally non-thrombogenic surfaces. ucl.ac.ukucl.ac.uk Biomaterials coated with phospholipids (B1166683) or polymers containing the phosphorylcholine group have been analyzed for their interactions with whole blood, protein adsorption, and cellular interactions, highlighting the relevance of such lipid structures in mimicking biological interfaces. ucl.ac.uk
Role of this compound in Membrane Stability and Bio-Barrier Integrity
The stability of lipid membranes is crucial for their function as bio-barriers. Liposomes, as membrane mimics, require stability for applications such as drug delivery. While the term "bio-barrier integrity" in the context of this compound is primarily discussed through its interactions with biological fluids and components, studies on liposomal formulations containing dilipoyl lipids suggest their potential in creating stable structures. The interaction of liposomes with serum proteins can significantly impact their stability and in vivo behavior. researchgate.net Lipids with a net neutral charge, such as those containing the phosphorylcholine group like this compound, have been shown to adsorb less fibronectin, a protein involved in blood clot formation, compared to negatively charged liposomes. researchgate.net This reduced protein adsorption can contribute to maintaining the integrity of the lipid structure in a biological environment.
Molecular Basis of this compound Interactions with Biological Components
The biological interactions of this compound are primarily mediated through its interface with biological components, particularly proteins. These interactions are fundamental to understanding the behavior of this compound-containing structures in biological systems and their potential applications as biomaterials or drug delivery vehicles.
Protein-Lipid Interactions: Specificity and Functional Consequences
Protein-lipid interactions involving this compound are critical in determining the biological response to this compound-containing structures like liposomes. Studies comparing this compound liposomes with conventional and charged phospholipids have investigated their binding to serum proteins and their effects on processes like fibrin (B1330869) clot formation and platelet aggregation. researchgate.netresearchgate.net
Research indicates that liposomes of various lipid compositions, including those containing this compound (DLL) and other phosphatidylcholines, bind complex mixtures of serum proteins. researchgate.netresearchgate.net IgG is often identified as a major bound component. researchgate.netresearchgate.net However, different lipid compositions can lead to variations in the amount and type of proteins adsorbed. This compound vesicles have been shown to bind less serum proteins compared to liposomes made with negatively charged lipids. ucl.ac.ukucl.ac.uk This differential protein binding highlights the influence of lipid head group charge on interactions with serum proteins.
The functional consequences of these protein-lipid interactions are evident in the effects on blood compatibility. Phospholipids containing the phosphorylcholine group, present in this compound, have been found to limit the activation of clotting factors and reduce the rate and strength of clot formation compared to negatively charged phospholipids. ucl.ac.uk Studies specifically on this compound (DLL) liposomes have indicated a lack of substantial effect on platelet aggregation, similar to some other phosphatidylcholine liposomes. researchgate.net This suggests that this compound-containing surfaces may exhibit favorable hemocompatibility properties due to reduced unwanted protein interactions and minimal impact on platelet function.
Methodologies for Investigating this compound-Protein Binding
Investigating the interactions between this compound and proteins involves various methodologies aimed at assessing protein adsorption and the resulting biological effects. Techniques used in studies involving this compound and similar biomimetic lipids include those focused on evaluating blood material interactions and protein binding.
Protein adsorption studies are commonly performed using techniques such as gel electrophoresis and immunoblotting to analyze the profiles of proteins adsorbed onto liposome (B1194612) surfaces after incubation with serum or plasma. researchgate.net These methods allow for the identification and comparison of the types and amounts of proteins that bind to different lipid compositions. researchgate.net
While various methods exist for studying lipid-protein interactions, including techniques like Lipid-Trap Mass Spectrometry, the provided search results discussing this compound did not specifically detail the use of Lipid-Trap Mass Spectrometry in this context. The methodologies highlighted in the literature concerning this compound primarily focus on assessing bulk protein adsorption and the functional consequences of lipid-protein interactions on blood compatibility assays.
Influence on Serum Protein Adsorption and Plasma Protein Binding
A key aspect of the interaction of this compound with biological components is its influence on serum protein adsorption and plasma protein binding. The composition of the lipid surface significantly impacts the protein corona that forms upon contact with biological fluids.
Studies have demonstrated that liposomes prepared from this compound, which contains the phosphorylcholine polar head group, bind less serum proteins compared to liposomes made with negatively charged lipids. ucl.ac.ukucl.ac.uk This reduced protein binding is a desirable characteristic for biomaterials and drug delivery systems, as extensive protein adsorption can lead to unwanted immune responses, rapid clearance from circulation, and altered functional properties.
Comparative studies examining protein adsorption profiles on different liposome types have shown that while all tested liposomes bound complex mixtures of serum proteins, the amount of protein bound varied depending on the lipid composition. researchgate.netresearchgate.net this compound (DLL) vesicles, similar to other phosphatidylcholine liposomes, generally exhibited lower protein binding compared to anionic vesicles or certain polymerizable lipids like DPL (1,2-bis[(methacryloyloxy)dodecanoyl]-sn-glycero-3-phosphocholine). researchgate.netresearchgate.net The specific profiles of adsorbed proteins can also differ, indicating a partitioning effect based on the lipid surface properties. researchgate.net For instance, certain proteins like alpha2-macroglobulin and fibronectin might be enriched on liposome surfaces compared to their concentration in plasma, while others like albumin and fibrinogen might be depleted. researchgate.net
Interfacing with Cellular Structures: Beyond the Membrane Bilayer
Research into the direct interfacing of this compound with cellular structures beyond the membrane bilayer, such as the cytoskeleton or specific organelles, is not extensively detailed in the available literature. Studies on lipid droplets, which are involved in cellular lipid homeostasis and interact with various organelles and the cytoskeleton, provide general context for lipid-organelle interactions researchgate.netfrontiersin.orgcam.ac.uk. Model membrane systems like droplet interface bilayers (DIBs) are utilized to study lipid bilayer properties and interactions, but specific findings related to this compound's behavior in such systems or its direct impact on non-membrane cellular structures are not prominent in the examined research cam.ac.uk.
This compound's Role in Cellular Redox Homeostasis and Oxidative Stress Mitigation Mechanisms
Specific studies directly investigating the role of this compound in cellular redox homeostasis or its mechanisms for mitigating oxidative stress were not identified in the consulted literature. While the lipoyl group is related to lipoic acid, a known antioxidant involved in redox reactions and the regeneration of other antioxidants, the functional contribution of the lipoyl moieties within the this compound structure to cellular redox balance or oxidative stress defense has not been explicitly described in the retrieved research mdpi.comfrontiersin.orgresearchgate.netmdpi.comepo.org. General mechanisms of cellular redox homeostasis and the roles of various antioxidant systems have been characterized epo.orgpractical-haemostasis.comoup.comworldscientific.comresearchgate.net.
Biocompatibility Assessments of this compound Formulations
Biocompatibility assessments of this compound formulations, particularly in the form of liposomes, have been conducted to evaluate their potential for in vivo applications. Studies suggest that vesicles based on this compound (DLL) exhibit minimal interaction with blood components when compared to charged phospholipids nih.gov. This characteristic is considered advantageous for reducing the risk of immune clearance nih.gov.
In Vitro Hemocompatibility: Effects on Coagulation and Platelet Function in Research Models
In vitro hemocompatibility studies have examined the effects of this compound liposomes on key aspects of blood compatibility, including coagulation and platelet function. Research indicates that liposomes composed of this compound (DLL), in both polymerized and non-polymerized states, did not exert a substantial effect on platelet aggregation in research models worldscientific.comnih.gov. This is in contrast to other lipid types, such as dipolymerizable lipid (DPL) vesicles, which were shown to impair ADP-induced platelet aggregation nih.gov.
Regarding coagulation, assessed through tests like activated partial thromboplastin (B12709170) time (APTT) and prothrombin time (PT), polymerized DPL vesicles caused a marked alteration nih.gov. While the effect of DLL on these specific coagulation times is not as explicitly detailed as for DPL in the examined abstract, the comparative context suggests that DLL did not induce the same level of marked alteration in coagulation as observed with polymerized DPL vesicles nih.gov.
Systemic Interactions: Protein Binding and Circulatory Persistence Studies in Research Models
Investigations into the systemic interactions of this compound formulations have included studies on protein binding and factors influencing circulatory persistence. Liposomes prepared using a this compound containing a phosphorylcholine (PC) polar head group were found to bind fewer serum proteins compared to liposomes formulated with negatively charged lipids ucl.ac.ukexplorationpub.com.
A study comparing this compound (DLL) vesicles with other phosphatidylcholine liposomes and anionic vesicles demonstrated that while all types bound complex mixtures of serum proteins, with IgG being a prominent component, DLL vesicles bound substantially less protein than DPL and anionic vesicles nih.gov.
Serum Protein Binding to Liposome Formulations
| Liposome Type | Relative Serum Protein Binding | Primary Bound Protein Component |
| This compound (DLL) | Lower | IgG |
| Dipolymerizable Lipid (DPL) | Substantially Higher | IgG |
| Anionic Vesicles | Substantially Higher | IgG |
| Conventional Zwitterionic Phospholipids | Lower | Not specified as primary |
Note: Based on comparative data presented in research abstracts nih.gov. Quantitative differences in binding levels are relative.
Furthermore, studies involving gold nanoparticles modified with 1,2-dilipoyl-sn-glycero-3-phosphorylcholine (di-LA-PC), a related structure, have indicated resistance to specific interactions with charged proteins and suggested a potential for prolonged blood circulation following in vivo administration oup.com. General strategies for achieving prolonged circulation of liposomes, such as PEGylation, are known to reduce protein adsorption and uptake by the mononuclear phagocytic system researchgate.netnih.govnih.gov.
Integration of Dilipoyl Lipid in Advanced Research Platforms and Emerging Technologies
Dilipoyl Lipid in Lipid Nanoparticles and Liposomal Research
The incorporation of this compound into lipid nanoparticles and liposomes offers distinct advantages, primarily related to the enhanced structural stability conferred by its polymerizable nature. These lipid-based carriers are extensively explored for applications such as drug delivery systems.
Fabrication of this compound-Containing Liposomes and Nanoparticles
The fabrication of liposomes and nanoparticles incorporating this compound typically involves methods that allow for the self-assembly of lipid molecules into vesicular structures. As a polymerizable lipid, DLL can be included in the lipid mixture during the formation process. The subsequent induction of oxidative conditions facilitates the formation of disulfide cross-links between the lipoyl moieties of adjacent DLL molecules within the lipid bilayer. This in situ polymerization process leads to the formation of stabilized lipid vesicles. Compared to non-polymerizable or transient lipid assemblies, DLL-containing vesicles exhibit enhanced structural integrity. Research indicates that the lipid composition, including the presence of polymerizable lipids like DLL, influences the characteristics of the resulting vesicles. ucl.ac.uk
Engineering Enhanced Stability and Functional Characteristics in this compound-Based Carriers
A key advantage of using this compound in lipid carriers is the ability to engineer enhanced stability. The polymerizable nature of DLL allows for the creation of cross-linked lipid bilayers, which can improve the mechanical robustness and stability of liposomes and nanoparticles in various biological environments. This increased stability can be particularly important for applications requiring prolonged circulation times or resistance to degradation.
Furthermore, the lipid composition, including the type of phospholipid and its charge, significantly influences the interaction of lipid carriers with biological components, such as serum proteins. ucl.ac.ukresearchgate.net Studies comparing different lipid compositions have shown that the amount and type of serum proteins bound to liposomes are clearly influenced by their lipid composition and charge. ucl.ac.ukresearchgate.net For instance, liposomes prepared from a conventional lipid and a this compound with a phosphorylcholine (B1220837) polar head group were found to bind less serum proteins compared to liposomes with negatively charged lipids. ucl.ac.uk Reduced protein adsorption can lead to increased stability and longer circulation half-lives by minimizing uptake by the reticuloendothelial system. ucl.ac.ukresearchgate.net
Data on protein adsorption to different liposome (B1194612) compositions highlights the impact of lipid choice on carrier stability:
| Liposome Composition | Serum Protein Adsorption Level | Stability in Serum |
| Conventional Lipid + this compound (Phosphorylcholine head group) | Lower | Higher |
| Negatively Charged Phospholipids (B1166683) | Higher | Lower |
| PEGylated Liposomes | Lower | Higher |
Note: Data compiled from research findings on protein adsorption and liposome stability. ucl.ac.ukresearchgate.net
While PEGylation is a known strategy to increase stability by reducing protein adsorption researchgate.net, the incorporation of polymerizable lipids like DLL offers an alternative or complementary approach to engineer stable carriers. ucl.ac.uk
Rational Design for Tunable Release and Targeted Delivery in Model Systems
The rational design of this compound-based carriers allows for the potential for tunable release of encapsulated substances and targeted delivery in model systems. The polymerizable network formed by DLL can influence the permeability and degradation rate of the lipid bilayer, thereby affecting the release kinetics of loaded cargo. By controlling the extent of polymerization or incorporating other responsive elements, researchers can potentially tune the release profile to be sustained or triggered by specific stimuli.
While the search results did not provide explicit detailed research findings solely focused on tunable release and targeted delivery specifically using this compound in model systems, the general principles of lipid nanoparticle and liposome design apply. The surface properties of lipid carriers, influenced by their lipid composition, can be modified to achieve targeted delivery. researchgate.net For instance, decorating nanoparticles with targeting ligands can enhance internalization by cells expressing specific receptors. researchgate.net Given that this compound can be synthesized with a phosphatidylcholine head group ucl.ac.uk, which is common in liposomes used for drug delivery, it is conceivable that DLL-containing carriers can be further modified with targeting moieties. The enhanced stability provided by the polymerizable DLL matrix could also be beneficial for maintaining the integrity of targeted carriers in biological environments.
Applications of this compound in Biosensor and Bioelectronic Device Development
Dilipoyl lipids are explored for their utility in the development of biosensors and bioelectronic devices, primarily due to their ability to form stable interfaces and their inherent redox properties.
Exploiting Redox Properties for Sensing Mechanisms
The presence of lipoyl groups in the structure of this compound is particularly significant for biosensing applications. Lipoic acid, and consequently the lipoyl moiety, is known for its redox activity, cycling between oxidized (disulfide ring) and reduced (dithiol) forms. This reversible redox behavior can be exploited as a sensing mechanism. By integrating this compound into a sensing platform, changes in the local chemical environment that affect the redox state of the lipoyl groups can be transduced into a measurable signal.
Case studies have demonstrated the development of biosensors utilizing this compound films. For example, research has shown the application of DLL films for the detection of glucose levels. Such sensors leverage the properties of the this compound to create a stable interface for biological recognition elements and to facilitate signal generation based on redox events.
Comparative performance characteristics of a biosensor utilizing this compound films for glucose detection:
| Parameter | Biosensor with this compound Films | Traditional Biosensor |
| Sensitivity | High | Moderate |
| Response Time | Fast | Slow |
| Specificity | High | Variable |
Note: Data based on a case study involving glucose detection.
This demonstrates the potential of exploiting the redox properties of this compound within a sensing construct to achieve favorable analytical performance.
Interfacing this compound Constructs with Electronic Transducers
The application of this compound in biosensors necessitates the interfacing of the lipid construct with electronic transducers to convert the biochemical or redox event into an electrical signal. This compound films or membranes can be integrated onto various transducer surfaces, such as electrodes. The stable interfaces formed by dilipoyl lipids , potentially enhanced by their polymerizable nature, are crucial for maintaining stable contact with the transducer and ensuring reliable signal acquisition.
While the detailed mechanisms of interfacing specific this compound constructs with different types of electronic transducers (e.g., electrochemical, field-effect transistors) were not extensively detailed in the provided search results, the successful demonstration of this compound-based biosensors for glucose detection implies established methodologies for creating functional interfaces between the lipid component and the underlying electronic platform. The redox activity of the lipoyl group can directly lend itself to electrochemical detection methods, where changes in current or potential due to redox reactions are measured by the transducer.
This compound as a Component in Biomimetic Materials and Surface Engineering
Dilipoyl lipids are explored for their utility in creating biomimetic materials and in surface engineering applications due to their ability to form stable interfaces and their polymerizable nature nih.gov. The polymerization of lipid assemblies, including those containing dilipoyl lipids, results in robust structures that can be used in surface coatings for biocompatible materials and as supporting matrices for biosensing molecules nih.gov.
Designing Biocompatible Surface Coatings for Research Devices
The development of biocompatible surface coatings is crucial for various research devices and biomedical implants to minimize undesirable interactions with biological environments, such as protein adsorption and cell adhesion ucl.ac.ukacs.org. Polymerizable lipids, such as dilipoyl lipids, offer a strategy to create stable and robust surface architectures through polymerization acs.org. These lipid-based scaffolds, once polymerized, form stable structures suitable for use as surface coatings for biocompatible materials nih.gov. Research has investigated the biocompatibility properties of polymerizable phosphatidylcholine bilayer membranes, including those formed from the this compound 1,2-bis[1,2-(lipoyl)dodecanoyl]-sn-glycero-3-phosphocholine (DLL), in comparison to conventional phospholipids nih.govresearchgate.net. Studies examining the interaction of liposomes made from a conventional lipid and a this compound containing the phosphorylcholine polar head group showed that the this compound formulation bound less serum proteins compared to liposomes with negatively charged lipids ucl.ac.uk. This suggests a potential benefit of dilipoyl lipids in reducing non-specific protein adsorption, a key aspect of designing biocompatible surfaces ucl.ac.uk.
Mimicking Natural Biological Membranes in Engineered Systems
Biomimetic membranes, which replicate the structure and function of natural biological membranes, are essential tools for studying membrane-associated processes and for developing new technologies like biosensors and drug delivery systems acs.orgmdpi.com. Dilipoyl lipids, as polymerizable lipids, can be used in the construction of these artificial membrane systems acs.org. The ability of polymerizable lipids to self-assemble into bilayer structures, similar to natural cell membranes, makes them valuable for creating model membranes acs.orgnih.gov. Polymerized lipid assemblies offer enhanced chemical and mechanical stability compared to conventional lipid bilayers, which is advantageous for creating durable biomimetic systems for various applications, including biosensors acs.org. Research on polymerizable phospholipids has demonstrated their incorporation into lipid model membranes to study membrane structure and domain formation nih.gov. The resulting lipid-based scaffolds are stable structures that can serve as supporting matrices for biosensing molecules nih.gov. Dilipoyl lipids, specifically, have been noted to serve as components in biosensors due to their capacity to form stable interfaces with biological molecules .
Investigational Use of this compound in Theranostic Nanomaterials Research
Dilipoyl lipids are being investigated for their potential in the field of theranostics, an emerging area that combines therapeutic and diagnostic capabilities within a single platform nih.gov. Polymeric lipids, including dilipoyl lipids, are of considerable interest in theranostics due to their ability to form stable nanoassemblies and their potential for structural modifications nih.gov. These lipids can be used as carrier vehicles for drugs and are being explored in the context of various nano-platforms for theranostic applications nih.gov.
This compound-Modified Gold Nanoparticles for Combined Diagnostic and Research Applications
Gold nanoparticles (AuNPs) possess unique physical properties that make them attractive for biomedical applications, including imaging and therapy mdpi.comoup.com. The surface of AuNPs can be modified for specific applications, and they can be incorporated into larger structures like liposomes mdpi.com. Dilipoyl lipids have been explored for modifying gold nanoparticles for theranostic applications oup.com. Specifically, AuNPs modified with 1,2-dilipoyl-sn-glycero-3-phosphorylcholine (di-LA-PC), a type of this compound, have showcased properties relevant to combined diagnostic and research applications oup.com. These modified AuNPs have demonstrated remarkable hydrophilicity, colloidal stability, and biocompatibility oup.com. The facile surface functionalization of AuNPs through methods like thiol-based coupling, leveraging gold's affinity for thiol groups present in lipoic acid moieties, facilitates their modification with dilipoyl lipids oup.com. This modification allows for the creation of nanoparticles with potential for both diagnostic imaging and targeted research interventions.
Dilipoyl Lipid Within Cellular and Subcellular Metabolic Pathways Research
Exploration of Lipoic Acid Moieties in Metabolic Contexts
Lipoic acid, a component of dilipoyl lipids, is well-established as an essential cofactor for several mitochondrial enzyme complexes critical for energy metabolism fishersci.semetabolomicsworkbench.orgwikipedia.orgnih.govresearchgate.net. These enzymes catalyze key reactions linking glycolysis, the citric acid cycle, and the metabolism of branched-chain amino acids wikipedia.orgresearchgate.net. The lipoyl moiety is covalently attached to specific lysine (B10760008) residues on these enzymes, forming lipoylated proteins wikipedia.orgresearchgate.netciteab.comguidetopharmacology.org. This protein lipoylation is fundamental for the catalytic activity of these multi-subunit complexes, acting as a "swinging arm" to transfer intermediates between different active sites within the complex guidetopharmacology.org.
Linkages to Pyruvate (B1213749) Dehydrogenase Complex (PDHC) and Dihydrolipoyl Transacetylase (E2) Research
The Pyruvate Dehydrogenase Complex (PDHC) is a prime example of a metabolic complex heavily reliant on lipoylation for its function. PDHC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle hmdb.canih.govwikipedia.orgtaylorandfrancis.com. This complex comprises multiple copies of three core enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3) hmdb.cawikipedia.orgtaylorandfrancis.comfishersci.cagenome.jpuniprot.org. The E2 subunit, dihydrolipoyl transacetylase, contains the lipoyl domains to which lipoic acid is covalently attached wikipedia.orgwikipedia.orgtaylorandfrancis.comfishersci.cauniprot.orgfishersci.iewikipedia.org. In mammals, the E2 subunit (DLAT) typically possesses two lipoylated lysine residues, while an additional protein, the E3 binding protein (E3BP), also contains a lipoylatable site and is involved in anchoring the E3 subunit to the complex wikipedia.orglipidmaps.org.
Research into PDHC and its E2 subunit primarily focuses on the role of protein lipoylation in regulating the complex's activity and its implications in metabolic disorders wikipedia.orgnih.govfishersci.ie. While dilipoyl lipid contains lipoic acid moieties, its direct interaction or integration with the PDHC or E2 subunit in a cofactorial capacity, similar to protein lipoylation, is not a widely documented metabolic function in the reviewed literature. However, given the presence of lipoic acid, research could potentially explore if dilipoyl lipids or their metabolic products can influence lipoylation status or the activity of these complexes through indirect mechanisms.
Implications for Acetyl-CoA Metabolism and Related Pathways
The activity of PDHC, regulated by the lipoylated E2 subunit, directly impacts the cellular levels of acetyl-CoA hmdb.canih.govwikipedia.orgnih.gov. Acetyl-CoA is a central metabolic intermediate with diverse roles, including fueling the citric acid cycle for ATP production and serving as a key precursor for fatty acid and cholesterol synthesis wikipedia.orgnih.govnih.govlipidmaps.orgnih.gov.
Given that this compound contains both lipoic acid and a diacylglycerol backbone, its metabolism could potentially intersect with acetyl-CoA metabolism and downstream pathways. Diacylglycerols are intermediates in triglyceride and phospholipid synthesis and can also be cleaved to release fatty acids wikipedia.orglipidmaps.org. If this compound undergoes hydrolysis, the released diacylglycerol or fatty acids could enter pathways leading to acetyl-CoA production (via beta-oxidation) or be utilized in lipid synthesis. Conversely, the lipoic acid moieties, upon release, could potentially contribute to the cellular pool of lipoic acid, influencing the lipoylation of metabolic enzymes.
Research findings highlight the intricate regulation of acetyl-CoA metabolism and its profound impact on cellular lipid homeostasis and energy balance nih.govnih.gov. Enzymes involved in acetyl-CoA metabolism, such as ATP citrate (B86180) lyase (ACLY) and acetyl-CoA carboxylase (ACC), are crucial regulators of fatty acid synthesis nih.govnih.gov. While the direct involvement of this compound in modulating the activity of these enzymes or serving as a direct source of acetyl-CoA (beyond the potential contribution of its fatty acid components) is not explicitly detailed in the provided sources, its structural components place it at a potential nexus of lipoic acid and lipid metabolism.
Role in Lipid Droplet Dynamics and Homeostasis Research
Lipid droplets (LDs) are dynamic organelles crucial for cellular lipid storage and homeostasis nih.govnih.govidentifiers.orglipidmaps.orgescholarship.orgnih.gov. They consist of a core of neutral lipids, primarily triglycerides and cholesteryl esters, surrounded by a phospholipid monolayer and associated proteins nih.govnih.gov. LDs play vital roles in buffering excess lipids, providing fatty acids for energy production and membrane synthesis, and protecting against lipotoxicity nih.govnih.govidentifiers.orgnih.govnih.govlipidmaps.org.
The potential role of this compound in lipid droplet dynamics and homeostasis is an area that warrants further research. As a diacylglycerol-based lipid, this compound could potentially be incorporated into lipid droplets. Its unique structure, with the attached lipoic acid moieties, might influence the physical properties of the lipid droplet monolayer, affect interactions with LD-associated proteins (such as perilipins), or impact the accessibility of lipases to the stored neutral lipids.
Influence on Lipid Storage and Release Mechanisms
Lipid storage in LDs involves the synthesis of neutral lipids, predominantly triglycerides, and their packaging into the growing droplet nih.govuniv-reims.fr. Lipid release from LDs occurs through lipolysis, mediated by lipases that hydrolyze triglycerides and cholesteryl esters to release fatty acids and glycerol (B35011) nih.govgenome.jp. These released fatty acids can then be utilized for energy or synthesis of other lipids.
The presence of lipoic acid moieties in this compound could potentially influence these processes. Lipoic acid is known for its antioxidant properties wikipedia.orgfishersci.senih.govwikipedia.org. Oxidative stress can impact lipid metabolism and potentially affect lipid droplet integrity and function. The antioxidant capacity of this compound might offer a protective effect on lipid droplets under such conditions. Furthermore, the steric hindrance or chemical properties imparted by the lipoic acid groups might affect how this compound is processed by enzymes involved in triglyceride synthesis or hydrolysis, potentially influencing the rates of lipid storage or release. While direct research on this compound's impact on these specific mechanisms is limited in the provided sources, the known functions of its components suggest potential avenues for investigation.
Interplay with Polyunsaturated Fatty Acid Trafficking and Cellular Stress Responses
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and signaling molecules, but they are also susceptible to peroxidation, which can lead to cellular damage and lipotoxicity lipidmaps.orgnih.govwikipedia.orgnih.gov. Lipid droplets are increasingly recognized for their role in managing PUFA trafficking and protecting cells from the harmful effects of lipid peroxidation, particularly in the context of cellular stress and ferroptosis lipidmaps.orgnih.govwikipedia.orgnih.gov. LDs can sequester excess PUFAs in triglycerides, thereby reducing the pool of readily oxidizable lipids in membranes nih.govwikipedia.orgnih.gov.
Advanced Lipidomics for Understanding this compound Metabolism and Its Impact on Cellular Lipidomes
Advanced lipidomics techniques are indispensable tools for comprehensively analyzing the diverse array of lipid species within cells and tissues, collectively known as the lipidome wikipedia.orguniprot.orgwikipedia.orgnih.gov. These techniques, often employing mass spectrometry-based approaches, enable the identification, quantification, and structural characterization of individual lipid molecules, providing insights into lipid metabolism and its impact on cellular function wikipedia.orguniprot.orgwikipedia.orgnih.gov.
Applying advanced lipidomics to study this compound metabolism is crucial for understanding its cellular fate, potential metabolic transformations, and influence on the broader cellular lipidome. Lipidomics can be used to:
Identify and quantify this compound: Develop specific analytical methods to accurately detect and measure this compound levels in different cellular compartments and under various physiological or stress conditions.
Trace metabolic pathways: Utilize stable isotope labeling techniques in conjunction with lipidomics to track the synthesis, degradation, and interconversion of this compound and its metabolic products.
Assess impact on the lipidome: Analyze global changes in the cellular lipidome in response to altered this compound levels or metabolism, identifying affected lipid classes and species.
Investigate interactions: Employ lipidomics-based approaches to study the association of this compound with specific organelles, proteins, or lipid domains within the cell.
Targeted and Non-Targeted Approaches for Metabolic Profiling
Metabolic profiling, encompassing both targeted and non-targeted approaches, is a crucial methodology for understanding the complex landscape of cellular metabolism. These techniques aim to identify and quantify metabolites within a biological system under specific conditions.
Targeted metabolic profiling focuses on the measurement of a predefined set of metabolites, often those within a specific metabolic pathway or class. Non-targeted profiling, conversely, seeks to capture as wide a range of metabolites as possible within a sample, providing a broader overview of metabolic changes.
Lipidomics, a subdiscipline of metabolomics, specifically focuses on the comprehensive analysis of lipids within biological systems. Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely employed in lipidomic studies to separate, identify, and quantify diverse lipid species nih.govhmdb.capsu.edu. These methods are capable of detecting hundreds of distinct lipid metabolites, including various classes like fatty acids, sphingolipids, and glycerophospholipids hmdb.capsu.edu.
While the provided search results discuss the application of these lipidomic techniques to study alterations in lipid metabolism in various biological contexts, such as hyperlipidemic acute pancreatitis and hepatocellular carcinoma, specific studies detailing the targeted or non-targeted metabolic profiling of the synthetic this compound (DLL) itself within cellular or subcellular compartments were not prominently featured hmdb.capsu.edunih.gov. The complexity of lipid metabolism and the sheer number of lipid species necessitate sophisticated analytical and bioinformatics tools for comprehensive profiling nih.gov. Databases like LipidPedia and LIPID MAPS are valuable resources for standardizing annotations and integrating lipidomics data .
Future Directions and Unexplored Avenues in Dilipoyl Lipid Research
Advancements in Computational Modeling and Simulation of Dilipoyl Lipid Dynamics
Computational modeling and simulation techniques offer powerful tools to investigate the complex behavior of lipid systems at various scales nih.govuchicago.edunih.gov. For Dilipoyl lipids, future research can leverage these advancements to gain a deeper understanding of their unique dynamics, particularly concerning their polymerization behavior and interactions within complex biological environments.
Molecular dynamics (MD) simulations, for instance, can provide atomic-level insights into the self-assembly of Dilipoyl lipids into membranes and vesicles, the conformational changes they undergo upon polymerization, and their interactions with other molecules like proteins or drugs nih.govnih.gov. Simulating the light-induced radical polymerization mechanism of Dilipoyl lipids could elucidate the kinetics and resulting structural properties of the cross-linked polymer network . This could help in predicting the stability and permeability of polymerized this compound membranes under different conditions.
Furthermore, coarse-grained models can be employed to simulate larger systems and longer timescales, enabling the study of phenomena such as the fusion or fission of this compound vesicles, their interactions with cellular membranes, and their biodistribution in simplified biological milieus nih.gov. While computational studies on lipid droplets and general lipid bilayers exist, applying and adapting these methods specifically to the unique structure and reactivity of Dilipoyl lipids represents a key future direction uchicago.edunih.gov.
Integration of this compound with Artificial Intelligence and Machine Learning for Predictive Research
Development of Novel this compound Analogs with Enhanced or Tuned Research Properties
The rational design and synthesis of novel this compound analogs represent a crucial future direction for tailoring their properties for specific research applications. By modifying the lipid backbone, the length and saturation of the fatty acyl chains, or the nature of the headgroup, researchers can potentially create Dilipoyl lipids with enhanced polymerization efficiency, improved stability, altered membrane fluidity, or specific targeting capabilities nih.govresearchgate.net.
For instance, synthesizing this compound analogs with different polymerizable groups could lead to materials with varied cross-linking densities and mechanical properties nih.gov. Modifying the headgroup could influence the surface charge and interactions with biological molecules, potentially reducing non-specific protein adsorption or enhancing targeting to specific cell types researchgate.netucl.ac.ukresearchgate.net. Incorporating elements like polyethylene (B3416737) glycol (PEG) chains into this compound analogs could improve their stealth properties and prolong their circulation time in vivo, a strategy commonly used for enhancing the pharmacokinetic profile of lipid nanoparticles oup.comresearchgate.net.
The development of this compound analogs with incorporated reporter molecules, such as fluorescent probes, could facilitate real-time monitoring of their localization and behavior in complex biological systems nih.gov. Furthermore, the creation of this compound analogs with cleavable linkers could enable triggered release of encapsulated cargo in response to specific stimuli, such as changes in pH or enzymatic activity researchgate.net. While studies on other lipid analogs exist, the specific synthesis and characterization of a diverse library of this compound analogs with tuned properties for targeted research applications remain largely unexplored nih.gov.
Broader Implications of this compound Research for Fundamental Biological Understanding
Research into Dilipoyl lipids and their unique properties has broader implications for advancing fundamental biological understanding, particularly concerning membrane biology, lipid-protein interactions, and the development of biomimetic systems.
Studying the interaction of Dilipoyl lipids with membrane proteins, both in model systems and potentially in reconstituted biological membranes, can provide insights into how lipid structure and membrane rigidity influence protein function nih.gov. The ability of polymerized Dilipoyl lipids to form highly stable membrane mimics makes them valuable tools for studying membrane-associated processes that are difficult to investigate using less stable lipid systems nih.govresearchgate.net.
Furthermore, Dilipoyl lipids can serve as building blocks for creating advanced biomimetic materials that mimic the properties of natural biological membranes ucl.ac.ukresearchgate.net. These materials could be used to develop improved biosensors with enhanced stability and sensitivity, or to engineer interfaces for studying cellular adhesion and communication ucl.ac.uk. The use of Dilipoyl lipids in creating stable vesicles also has implications for understanding fundamental aspects of vesicle trafficking and membrane dynamics in cells nih.gov.
Q & A
Basic Research Questions
Q. What analytical methodologies are critical for structural characterization of Dilipoyl lipids in complex biological matrices?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (MS) with electrospray ionization (ESI) to determine molecular weights and fragmentation patterns. Tandem MS (MS/MS) can elucidate acyl chain composition and bonding patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for resolving functional groups (e.g., ester linkages). Validate findings using reference standards and bioinformatics tools like LipidPedia for cross-referencing structural annotations .
Q. How can solvent systems be optimized for extracting Dilipoyl lipids without degrading labile functional groups?
- Methodological Answer : Chloroform-methanol mixtures (e.g., 2:1 v/v) are effective for disrupting membranes while preserving structural integrity. Implement cold homogenization (4°C) and nitrogen gas purging to minimize oxidation. Validate extraction efficiency via spike-and-recovery experiments using deuterated lipid analogs. Centrifugation at 15,000×g for 20 minutes improves phase separation .
Q. How should Dilipoyl lipids be classified within existing lipid ontologies such as LIPID MAPS?
- Methodological Answer : Map Dilipoyl lipids to the LIPID MAPS classification system by identifying their core structure (e.g., diacylglycerol backbone) and functional groups (e.g., lipoyl moieties). Use the "GP" (glycerophospholipid) or "GL" (glycerolipid) categories, depending on the presence of phosphate groups. Cross-reference with the LIPID MAPS relational database for structural and functional annotations .
Advanced Research Questions
Q. How can Dilipoyl lipid data be integrated into lipidomics workflows while addressing annotation challenges?
- Methodological Answer : Leverage LipidPedia’s text-mining capabilities to link Dilipoyl lipids to relevant biomedical contexts (e.g., metabolic pathways). Use LIPID MAPS identifiers (e.g., LMGP01010001) for standardized annotations. Combine liquid chromatography (LC)-MS/MS with in silico tools like LION/web to resolve isobaric overlaps. Validate annotations using fragmentation libraries and isotopic pattern matching .
Q. How can contradictions between this compound abundance and genomic/proteomic data in metabolic studies be resolved?
- Methodological Answer : Account for differing turnover rates between lipids and nucleic acids/proteins. Prioritize intact polar lipid (IPL) analysis to identify actively synthesized species. Use time-course experiments to correlate lipid dynamics with gene expression profiles. Apply multivariate statistical models (e.g., PCA) to disentangle source-specific biomarkers .
Q. What methodological strategies improve quantification accuracy of Dilipoyl lipids via mass spectrometry?
- Methodological Answer : Employ internal standards (e.g., odd-chain fatty acid derivatives) to correct for ion suppression/enhancement. Normalize signals to total protein content or sample weight. Validate quantification using standard addition curves. For absolute quantification, use stable isotope-labeled analogs (e.g., C-Dilipoyl lipids) and multiple reaction monitoring (MRM) .
Q. How should longitudinal studies be designed to track this compound dynamics in metabolic pathways?
- Methodological Answer : Use H- or C-labeled precursors (e.g., acetate) for pulse-chase experiments. Collect time-series samples at intervals reflecting metabolic turnover (e.g., 0, 6, 24 hours). Analyze data using kinetic modeling (e.g., compartmental analysis) and pathway enrichment tools. Ensure statistical power via sample size calculations (α=0.05, β=0.2) .
Q. How can batch variability in this compound extraction be mitigated across multi-center studies?
- Methodological Answer : Standardize protocols using SOPs for homogenization, solvent ratios, and storage conditions. Conduct inter-laboratory validation with shared reference materials (e.g., NIST SRM 1950). Implement quality control (QC) samples in each batch and monitor extraction efficiency via coefficient of variation (CV <15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
